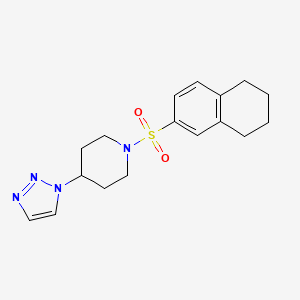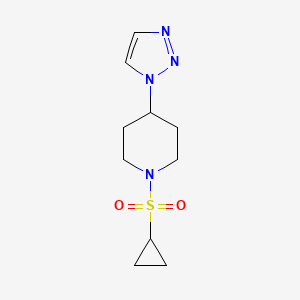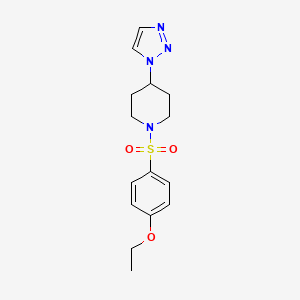
1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5,6,7,8-Tetrahydronaphthalene-2-sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine (THN-TTP) is a synthetic molecule that has been studied for its potential applications in various fields, including drug design and development, biochemistry, and physiology. THN-TTP is a small molecule that has a unique molecular structure, which allows it to interact with other molecules in different ways. It has a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. In addition, THN-TTP has been studied for its potential use in the development of drugs to treat diseases such as Alzheimer's and Parkinson's.
Applications De Recherche Scientifique
1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine has been studied for its potential applications in various fields, including drug design and development, biochemistry, and physiology. In drug design and development, this compound has been studied for its potential use in the development of drugs to treat diseases such as Alzheimer's and Parkinson's. In biochemistry, this compound has been studied for its potential use in the study of protein-protein interactions, as well as its potential to act as a receptor ligand. In physiology, this compound has been studied for its potential use in the study of cell signaling pathways and its potential to act as a modulator of cell function.
Mécanisme D'action
The mechanism of action of 1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is not fully understood. However, it is known to interact with other molecules in a variety of ways. For example, it has been shown to bind to certain proteins and inhibit their activity, as well as to interact with other molecules in a way that affects their function. Additionally, it has been shown to interact with certain receptors, which may affect their activity and the activity of other molecules.
Biochemical and Physiological Effects
This compound has been studied for its potential to affect biochemical and physiological processes. It has been shown to have anti-inflammatory, antimicrobial, and anticancer properties. Additionally, it has been shown to have an effect on cell signaling pathways, as well as on the activity of certain proteins and receptors.
Avantages Et Limitations Des Expériences En Laboratoire
1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize, which makes it a useful tool for studying its effects. Additionally, it is a small molecule, which allows it to interact with other molecules in different ways. However, it is also a relatively new molecule, which means that its effects are not yet fully understood.
Orientations Futures
The potential applications of 1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine are still being explored. Possible future directions include the development of new drugs to treat diseases such as Alzheimer's and Parkinson's, as well as the development of new methods to study protein-protein interactions and cell signaling pathways. Additionally, further research could be done on the effects of this compound on biochemical and physiological processes, as well as on its potential to act as a receptor ligand or modulator of cell function.
Méthodes De Synthèse
1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine can be synthesized in a variety of ways, including chemical synthesis, enzymatic synthesis, and biotransformation. Chemical synthesis involves the use of reagents and catalysts to cause a reaction to occur between two or more molecules. Enzymatic synthesis uses enzymes to catalyze a reaction between two molecules. Biotransformation is a process by which a molecule is transformed into a different molecule.
Propriétés
IUPAC Name |
1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)-4-(triazol-1-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c22-24(23,17-6-5-14-3-1-2-4-15(14)13-17)20-10-7-16(8-11-20)21-12-9-18-19-21/h5-6,9,12-13,16H,1-4,7-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYBSUUZURJPGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCC(CC3)N4C=CN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-oxo-N-(1-phenylethyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B6521141.png)
![N-benzyl-N,3-dimethyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B6521149.png)


![N-[2-(1H-indol-1-yl)ethyl]-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B6521174.png)

![N-(3,4-dimethylphenyl)-1-methyl-6-oxo-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B6521193.png)


![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B6521226.png)
![2,5-dichloro-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}benzene-1-sulfonamide](/img/structure/B6521234.png)
![N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}cyclopropanecarboxamide](/img/structure/B6521235.png)
![N-{2-[2-(4-fluorophenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}-3,4-dimethoxybenzene-1-sulfonamide](/img/structure/B6521246.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B6521252.png)